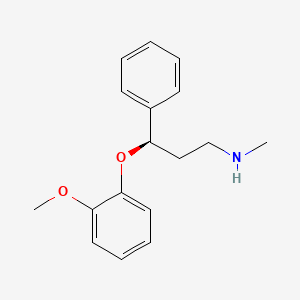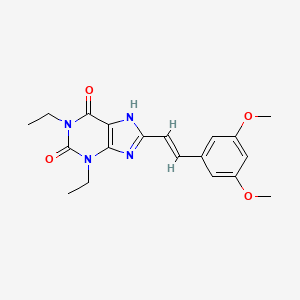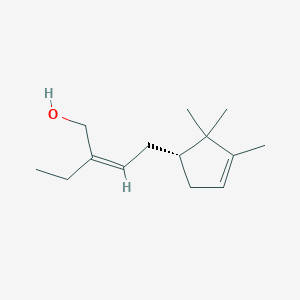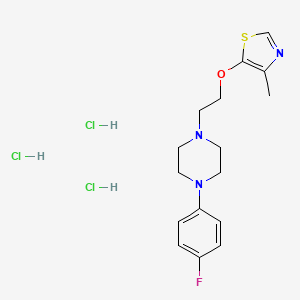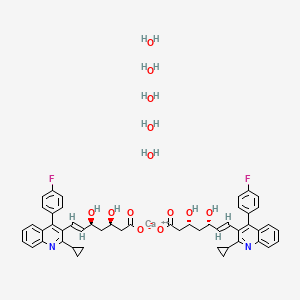
Pitavastatin calcium hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pitavastatin calcium hydrate is a lipid-lowering drug belonging to the statin class of medications. It is primarily used to reduce cholesterol levels and prevent cardiovascular diseases. By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, this compound reduces the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels .
準備方法
Synthetic Routes and Reaction Conditions: Pitavastatin calcium hydrate can be synthesized through various methods. One common method involves the preparation of biodegradable porous carriers using the solvent exchange method. The this compound is then loaded into these carriers using a passive drug loading procedure . Another method involves the use of tetrahydrofuran and hydrochloric acid to prepare intermediate compounds, which are then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves recrystallization techniques. For example, a compound is dissolved in absolute ethyl alcohol, cooled, and then treated with sodium hydroxide solution to achieve hydrolysis. The resulting solution is then evaporated and desolvated to obtain this compound .
化学反応の分析
Types of Reactions: Pitavastatin calcium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sodium hydroxide, and tetrahydrofuran. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound include its hydrolytic degradation products and various intermediates used in its synthesis .
科学的研究の応用
Pitavastatin calcium hydrate has a wide range of scientific research applications. In medicine, it is used to treat dyslipidemia and prevent cardiovascular diseases by lowering cholesterol levels. In chemistry, it serves as a model compound for studying lipid-lowering agents and their mechanisms of action. In biology, it is used to investigate the effects of statins on cellular processes and metabolic pathways .
作用機序
Pitavastatin calcium hydrate exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of mevalonate, leading to decreased cholesterol synthesis and increased expression of low-density lipoprotein receptors on hepatocyte membranes. This results in enhanced clearance of low-density lipoprotein from the bloodstream .
類似化合物との比較
Similar Compounds: Pitavastatin calcium hydrate is similar to other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. These compounds share a common mechanism of action and are used to treat dyslipidemia and prevent cardiovascular diseases .
Uniqueness: this compound is unique in its pharmacokinetic and pharmacological profile. Unlike other statins, it is not metabolized by the hepatic cytochrome P450 3A4 isoenzyme, resulting in a lower risk of drug-drug interactions. Additionally, it has a minimal impact on glucose metabolism, making it a suitable option for patients with metabolic syndrome and diabetes mellitus .
特性
CAS番号 |
1852536-33-4 |
|---|---|
分子式 |
C50H56CaF2N2O13 |
分子量 |
971.1 g/mol |
IUPAC名 |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;pentahydrate |
InChI |
InChI=1S/2C25H24FNO4.Ca.5H2O/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;;;;;;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);;5*1H2/q;;+2;;;;;/p-2/b2*12-11+;;;;;;/t2*18-,19-;;;;;;/m11....../s1 |
InChIキー |
NDBJDUMINXAFLN-VKBJLXQDSA-L |
異性体SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |
正規SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
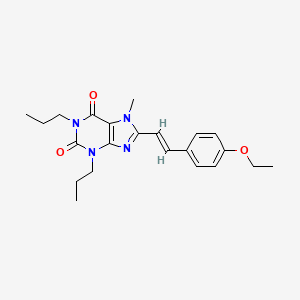
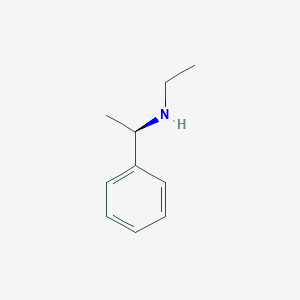
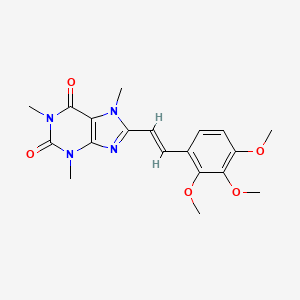


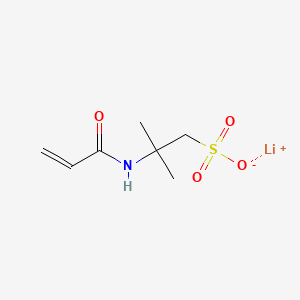
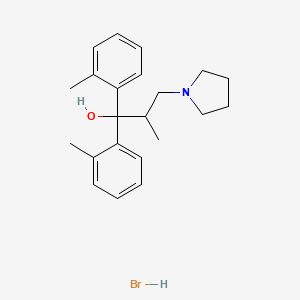
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)
